molecular formula C20H17ClN2O2 B2776647 4-[3-(4-chlorophenyl)-4,5,6,7-tetrahydro-2H-indazol-2-yl]benzenecarboxylic acid CAS No. 861210-33-5

4-[3-(4-chlorophenyl)-4,5,6,7-tetrahydro-2H-indazol-2-yl]benzenecarboxylic acid

Cat. No. B2776647
CAS RN: 861210-33-5
M. Wt: 352.82
InChI Key: DHSWODKLMMAURM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(4-Chlorophenyl)-4,5,6,7-tetrahydro-2H-indazol-2-yl]benzenecarboxylic acid (4CPT-2-IA) is a novel synthetic compound belonging to the class of indazoles. It has a broad range of potential applications in the scientific and medical fields, including as a pharmaceutical, as an insecticide, and as an insect repellent. 4CPT-2-IA has been studied for its ability to act as an agonist of the nicotinic acetylcholine receptor (nAChR). This property of 4CPT-2-IA makes it a promising drug candidate for treating diseases associated with the nAChR.

Scientific Research Applications

Synthesis and Characterization

A study by Polo et al. (2016) highlights the synthesis of tetrahydroindazoles, which are structurally similar to the compound , using microwave irradiation. This method improved yields and reduced reaction times, indicating a green synthesis approach for such compounds. The synthesized tetrahydroindazole derivatives were also evaluated for their antioxidant properties, with some showing moderate activity in assays such as DPPH and ABTS. This research provides insight into the synthetic pathways and potential biological activities of related indazole derivatives (Polo et al., 2016).

Herbicidal Activity

Research by Hwang et al. (2005) on 3-chloro-2-(4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-2H-indazole derivatives, which share a partial structure with the compound , demonstrated potent herbicidal activity against annual weeds in paddy fields. This study suggests the potential of such compounds in agricultural applications, specifically in weed management (Hwang et al., 2005).

Structural Studies

A structural analysis conducted by Milling et al. (2009) on a compound containing an indazole moiety similar to the core structure of the compound of interest revealed the formation of complementary hydrogen bonds in its crystal structure. Such studies are crucial for understanding the molecular interactions and stability of related compounds, which can inform their potential applications in material science or as part of larger molecular assemblies (Milling et al., 2009).

Antimicrobial and Antifungal Agents

Desai et al. (2007) synthesized new quinazoline compounds, which, like the compound , contain a benzoic acid moiety. These compounds were evaluated for their antimicrobial and antifungal activities, showing effectiveness against various bacterial and fungal strains. This research indicates the potential of structurally similar compounds in developing new antimicrobial agents (Desai et al., 2007).

properties

IUPAC Name

4-[3-(4-chlorophenyl)-4,5,6,7-tetrahydroindazol-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O2/c21-15-9-5-13(6-10-15)19-17-3-1-2-4-18(17)22-23(19)16-11-7-14(8-12-16)20(24)25/h5-12H,1-4H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHSWODKLMMAURM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN(C(=C2C1)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.